molecular formula C6H3BrClN3 B1145974 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-44-4

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1145974
M. Wt: 232.465
InChI Key: LCLYMFQWQQLDSJ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine, also known as 3BC-1H-PP, is a heterocyclic compound that has been studied for its use in pharmaceuticals and other applications. It is an aromatic compound with a five-membered ring structure and is composed of three bromine atoms and one chlorine atom. 3BC-1H-PP is a versatile molecule that can be used in a variety of applications, such as a drug, a catalyst, or a reagent. It has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Kinase Inhibitors

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine is part of the pyrazolo[3,4-b]pyridine class, which has been identified as a versatile scaffold in the design of kinase inhibitors. This heterocycle has demonstrated the ability to interact with kinases through multiple binding modes, making it a key element in inhibitor binding. Its versatility stems from its structural elements, which allow it to achieve multiple kinase binding modes, making it a frequent choice in kinase inhibitor designs. The compound's potential in intellectual property, activity enhancement, physical property optimization, and synthetic flexibility highlights its significance in medicinal chemistry and drug development, especially as a hinge binder in kinase targets (Wenglowsky, 2013).

Spin Crossover Active Iron(II) Complexes

The structural motif of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine contributes to the synthesis and magnetic properties of spin crossover (SCO) active complexes. These complexes, particularly those involving iron(II), are of interest due to their responsiveness to external stimuli like temperature and pressure, which can induce a change in their magnetic state. The synthesis, crystallization methods, and resulting SCO properties highlight the compound's role in the development of functional materials with potential applications in sensors, switches, and data storage technologies (Olguín & Brooker, 2011).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, related to the pyrazolo[4,3-b]pyridine structure, are renowned for their utility in organic synthesis and catalysis. These compounds serve as versatile intermediates in forming metal complexes, designing catalysts for asymmetric synthesis, and facilitating various medicinal applications. Their relevance spans across metal complex formation, asymmetric catalysis, and as key scaffolds in drug applications, demonstrating the broad utility of pyrazolo[4,3-b]pyridine derivatives in advanced chemistry and pharmaceutical research (Li et al., 2019).

Medicinal Chemistry

The pyrazolo[4,3-b]pyridine framework is instrumental in the development of novel therapeutic agents. Its structural similarity to purines has spurred investigations into its therapeutic significance, revealing a broad spectrum of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS activity. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives, a closely related class, have yielded numerous lead compounds for various disease targets, underscoring the potential for further exploitation of this scaffold in drug discovery (Cherukupalli et al., 2017).

properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLYMFQWQQLDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine

CAS RN

1352397-44-4
Record name 1352397-44-4
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